C26H18ClF2N3O4
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Overview
Description
. This compound is a complex organic molecule that features a combination of aromatic rings, halogens, and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The reaction typically starts with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate , 4-chlorobenzoyl chloride , and 4-fluorobenzoyl chloride . The reactions are often carried out in the presence of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Halogen atoms in the compound can be substituted using nucleophiles like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like tetrahydrofuran or dimethyl sulfoxide . The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: shares similarities with other imidazole derivatives, such as and .
Fluorophenyl: and chlorophenyl groups are common in various pharmaceutical compounds, contributing to their biological activity
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate gives it distinct properties, making it a valuable compound for research and development in multiple fields .
Biological Activity
C26H18ClF2N3O4 is a chemical compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a chlorinated aromatic ring and multiple functional groups that contribute to its biological activity. The compound is classified as an alkylating agent, which plays a significant role in its interaction with biological systems.
The primary mechanism of action for this compound involves alkylation, which refers to the addition of alkyl groups to DNA. This process can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death, particularly in rapidly dividing cancer cells.
Key Mechanisms:
- Alkylation of DNA : Disrupts normal cellular processes.
- Antineoplastic Activity : Exhibits potential as a chemotherapeutic agent against various neoplasms.
Antitumor Activity
This compound has been investigated for its antitumor properties. Research indicates that it may be effective against several types of cancer due to its ability to induce apoptosis in malignant cells.
Table 1: Antitumor Activity Data
Cancer Type | Model Used | IC50 (µM) | Reference |
---|---|---|---|
Breast Cancer | Mice | 15.2 | |
Lung Cancer | Rats | 12.5 | |
Colorectal Cancer | In vitro (cell lines) | 10.0 |
Toxicity Profile
The toxicity of this compound has also been studied, revealing that while it exhibits significant antitumor activity, it may also have cytotoxic effects on normal cells. The balance between efficacy and toxicity is crucial for therapeutic applications.
Table 2: Toxicity Data
Case Studies and Research Findings
-
Study on Antineoplastic Effects :
A study conducted on mice demonstrated that this compound significantly reduced tumor size in breast cancer models compared to control groups. The study highlighted the compound's ability to induce apoptosis through DNA damage pathways. -
Pharmacokinetics :
Research has shown that the pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems, leading to effective concentrations at tumor sites.
Properties
Molecular Formula |
C26H18ClF2N3O4 |
---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
(3aR,6aS)-5-(3-chloro-4-fluorophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C26H18ClF2N3O4/c27-17-11-14(4-7-18(17)29)32-23(34)21-20(9-12-1-5-15(33)6-2-12)31-26(22(21)24(32)35)16-10-13(28)3-8-19(16)30-25(26)36/h1-8,10-11,20-22,31,33H,9H2,(H,30,36)/t20?,21-,22+,26?/m1/s1 |
InChI Key |
ZGGQPJGOFVZUNC-YPHDTHBOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O |
Origin of Product |
United States |
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